molecular formula C11H10FNO2 B13172169 3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile

Katalognummer: B13172169
Molekulargewicht: 207.20 g/mol
InChI-Schlüssel: PPBGTQTXFMZXAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, an oxirane ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The fluoro and methoxy substituents can modulate the compound’s electronic properties, affecting its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the oxirane ring and nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C11H10FNO2

Molekulargewicht

207.20 g/mol

IUPAC-Name

3-(3-fluoro-4-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO2/c1-11(10(6-13)15-11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3

InChI-Schlüssel

PPBGTQTXFMZXAE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)C#N)C2=CC(=C(C=C2)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.